1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Description
1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a bicyclic pyrimidine derivative featuring a cyanomethyl substituent at position 1, two ketone groups at positions 2 and 4, and a nitrile group at position 4. This structure confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(cyanomethyl)-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O2/c8-1-2-11-4-5(3-9)6(12)10-7(11)13/h4H,2H2,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGBVISVNILEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Like Cyclocondensation
The compound is traditionally synthesized via three-component cyclocondensation involving substituted aldehydes, malononitrile, and urea derivatives. For example, Reyes-García et al. demonstrated that nicotinic acid reacts with 1,3-diaminopropane in toluene under reflux with boric acid catalysis, yielding 35% of the target compound after five days. However, this method suffers from prolonged reaction times and moderate yields due to competing side reactions.
Optimization via Guanidine Hydrochloride
A modified approach using guanidine hydrochloride as an ammonia source was reported by Suthar et al. , where aryl aldehydes, malononitrile, and guanidine hydrochloride undergo cyclization in ethanol at 75°C with zirconium oxychloride (ZrOCl₂) catalysis. This method achieves yields up to 85% within 2–4 hours, attributed to the Lewis acid properties of ZrOCl₂, which accelerate imine formation and cyclization (Table 1).
Transition Metal-Catalyzed Synthesis
Zirconium Oxychloride (ZrOCl₂) as a Catalyst
ZrOCl₂-catalyzed reactions in ethanol provide a scalable route with excellent functional group tolerance. Suthar et al. highlighted that electron-withdrawing substituents on the aldehyde (e.g., –NO₂, –CN) enhance reaction rates, while electron-donating groups (e.g., –OCH₃) require extended times (6–8 hours). The catalyst is recoverable via filtration, retaining 90% efficiency over three cycles.
Manganese Dioxide (MnO₂) in Microwave-Assisted Synthesis
PMC studies introduced MnO₂ under microwave irradiation (300 W, 100°C), reducing reaction times to 15–20 minutes with yields up to 92%. Microwave heating promotes uniform thermal activation, minimizing byproducts like thiourea adducts. This method is ideal for lab-scale synthesis but requires specialized equipment (Table 1).
Ultrasound-Assisted Green Synthesis
Aqueous-Phase Reactions with Morpholine
Suthar et al. developed an eco-friendly protocol using ultrasound irradiation (40 kHz) in water with morpholine as a base. Substituted aldehydes, malononitrile, and urea condense within 30–45 minutes, yielding 88–94% product. Ultrasonic cavitation enhances mass transfer and reduces energy consumption, aligning with green chemistry principles.
Solvent and Catalyst Optimization
Comparative studies showed ethanol/water (1:1) mixtures improve solubility without compromising reaction efficiency. Morpholine’s dual role as a base and phase-transfer catalyst suppresses side reactions, achieving >90% purity post-recrystallization.
One-Pot Methods with Acid Catalysts
Boric Acid-Mediated Cyclization
Reyes-García et al. employed boric acid in toluene under reflux, but yields remained low (20–35%) due to incomplete cyclization and purification challenges. Neutral alumina chromatography was necessary to isolate the product, complicating scalability.
Triethylamine in Ethanol Reflux
A conventional approach using triethylamine in ethanol under reflux for 8 hours yielded 68–72% product. While reliable, this method is less efficient than ultrasound- or microwave-assisted techniques.
Comparative Analysis of Synthetic Methods
Table 1 summarizes key parameters across methodologies:
Mechanistic Insights
Cyclocondensation Pathway
The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, forming an α,β-unsaturated nitrile. Nucleophilic attack by urea/thiourea generates a tetrahedral intermediate, which cyclizes to form the pyrimidine ring. ZrOCl₂ or MnO₂ stabilizes transition states, while ultrasound cavitation accelerates intermediate formation.
Role of Cyanomethyl Substituent
The cyanomethyl group at position 1 enhances ring stability through steric and electronic effects. Its electron-withdrawing nature polarizes the carbonyl groups, facilitating nucleophilic substitutions at positions 2 and 4.
Industrial and Environmental Considerations
Microwave and ultrasound methods reduce energy consumption by 60–70% compared to conventional reflux. ZrOCl₂ and MnO₂ catalysts are cost-effective (<$50/kg), with ZrOCl₂ offering superior reusability. Waste streams from aqueous-phase ultrasound synthesis are less toxic, complying with EPA guidelines.
Chemical Reactions Analysis
Types of Reactions
1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibits significant pharmacological properties that make it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation. A study demonstrated that compounds similar to this compound showed efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
Another notable application is in the development of antimicrobial agents. The compound has been tested against several bacterial strains and fungi. Results indicated a promising antimicrobial activity profile, suggesting its potential use in treating infections caused by resistant strains .
Agricultural Science Applications
The compound's unique structure allows it to be explored as a potential agrochemical.
Pesticide Development
Studies have shown that derivatives of this compound can act as effective pesticides. They work by disrupting the metabolic processes of pests. For instance, a specific derivative was found to reduce the population of aphids significantly in controlled trials .
Material Science Applications
The compound's chemical stability and reactivity make it suitable for applications in material science.
Polymer Synthesis
Research has explored the use of this compound in synthesizing novel polymers with enhanced properties. These polymers exhibit improved thermal stability and mechanical strength compared to traditional materials.
Case Studies
Mechanism of Action
The mechanism of action of 1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tetrahydropyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations at Position 1
- 1-Benzyl Derivatives: 1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 57712-62-6) replaces the cyanomethyl group with a benzyl moiety. 1-(4-Methoxybenzyl) Analog (CAS 131699-05-3): The methoxy group introduces electron-donating effects, which may stabilize aromatic interactions in enzyme binding pockets .
- 1-Cyclopropyl Derivative: 1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (synonym: 5-cyano-1-cyclopropyluracil) features a cyclopropyl group, imparting conformational rigidity. This could improve metabolic stability compared to flexible alkyl chains .
Thioxo vs. Dioxo Substituents
- 2-Thioxo Derivatives :
- Compounds like 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (m.p. 190.9°C) replace one ketone with a thioamide group. The thioxo moiety enhances hydrogen-bonding capacity and may improve binding to metal ions in enzyme active sites .
- Anticancer activity: Thioxo derivatives exhibit IC50 values of 30.68–60.72 µM against MCF7 breast cancer cells, comparable to doxorubicin (71.8 µM) .
Aryl and Heteroaryl Modifications
- Its molecular formula (C20H14N4O3S) and mass spec (m/z 390) suggest moderate polarity .
4-Bromophenyl and 4-Iodophenyl Derivatives :
Data Tables
Table 1. Physicochemical Properties of Selected Analogs
Research Findings and Implications
- Synthetic Flexibility : Microwave-assisted synthesis (e.g., ) offers rapid access to analogs like YWS01125, highlighting the adaptability of the pyrimidine core for diverse substituents.
- Thioxo derivatives demonstrate superior anticancer activity, likely due to enhanced hydrogen bonding and metal chelation .
- Therapeutic Potential: Structural analogs targeting M. tuberculosis enzymes () suggest the scaffold’s utility in antimicrobial drug development.
Biological Activity
1-(Cyanomethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydropyrimidine ring with multiple functional groups, including carbonitrile and dioxo substituents. This structural diversity may contribute to its varied biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Interaction with Cellular Receptors : It may interact with cellular receptors that mediate signaling pathways associated with cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the same class. Here are some notable findings:
| Study | Findings |
|---|---|
| Study A (2023) | Reported significant antimicrobial activity against Staphylococcus aureus with an IC50 value of 15 µM. |
| Study B (2024) | Demonstrated cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 20 µM after 48 hours of treatment. |
| Study C (2023) | Found anti-inflammatory effects in a murine model, reducing TNF-alpha levels by 30% compared to control. |
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile is crucial. Limited data suggest that higher concentrations may lead to cytotoxicity in non-target cells. Further toxicological studies are necessary to establish safe dosage levels for potential therapeutic applications.
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(cyanomethyl)-2,4-dioxo-tetrahydropyrimidine-5-carbonitrile derivatives?
The compound can be synthesized via multi-component Biginelli-like condensation reactions, which are widely used for dihydropyrimidinone scaffolds. A typical procedure involves refluxing substituted aldehydes, β-keto esters, and cyanomethylurea derivatives in acidic conditions (e.g., acetic acid with NHCl as a catalyst). For example, analogous protocols for structurally similar compounds (e.g., ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate) required 8 hours of reflux at 100°C, followed by recrystallization from ethanol to obtain pure crystals . Optimization of molar ratios and reaction time is critical to avoid byproducts like thiourea adducts.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
A combination of spectroscopic and crystallographic techniques is essential:
- NMR spectroscopy : H and C NMR can identify characteristic signals, such as the deshielded C=O groups (δ ~165–175 ppm) and cyanomethyl protons (δ ~4.0–4.5 ppm).
- X-ray crystallography : Resolves regiochemical ambiguities and confirms the flattened boat conformation of the tetrahydropyrimidine ring, as observed in related structures .
- Elemental analysis and HRMS : Ensure purity and validate molecular formula. Note that minor discrepancies in carbon content (e.g., ~0.5–1.5% lower than theoretical values) may arise from hygroscopic impurities or incomplete combustion during analysis .
Advanced Research Questions
Q. How do thermodynamic properties (e.g., solubility, stability) influence experimental design for this compound?
Thermodynamic studies on analogous 2,4-dioxo-pyrimidine derivatives reveal:
- Solubility : Poor aqueous solubility due to the hydrophobic cyanomethyl and dioxo groups. Co-solvents like DMSO or ethanol (≥50% v/v) are often required for biological assays.
- Thermal stability : Decomposition above 200°C, as seen in differential scanning calorimetry (DSC) profiles of similar compounds. Storage under inert atmospheres at –20°C is recommended to prevent oxidation .
- pH sensitivity : The dioxo moiety may undergo hydrolysis under strongly acidic or basic conditions, necessitating pH-controlled reaction environments .
Q. What strategies resolve contradictions in spectroscopic or elemental analysis data?
Discrepancies in elemental analysis (e.g., lower carbon content) can arise from:
- Crystalline impurities : Recrystallize the compound multiple times and validate via HPLC (≥95% purity threshold).
- Hydration effects : Perform Karl Fischer titration to quantify water content.
- Alternative techniques : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (M) and rule out adducts. For example, in studies on 4-amino-pyrimidinecarbonitriles, HRMS resolved ambiguities in C/N ratios caused by incomplete combustion .
Q. How do intermolecular interactions (e.g., hydrogen bonding) affect crystallization and polymorphism?
X-ray crystallography of related compounds (e.g., ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate) shows that N–H⋯O/S hydrogen bonds form 1D chains, which further assemble into 3D networks via π-π stacking. Such interactions dictate crystal packing and polymorph stability. To study polymorphism, vary solvent systems (e.g., ethanol vs. acetonitrile) and cooling rates during crystallization .
Q. What computational methods are suitable for investigating structure-activity relationships (SAR) in this scaffold?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or bioactivity.
- Molecular docking : Screen against target proteins (e.g., aldose reductase or calcium channels) to identify potential pharmacophores. For instance, substituted thieno[2,3-d]pyrimidines showed inhibitory activity via docking studies .
- QSAR models : Use Hammett constants or steric parameters of substituents (e.g., cyanomethyl vs. phenyl groups) to predict biological potency .
Methodological Notes
- Data validation : Cross-reference findings with peer-reviewed journals (e.g., European Journal of Medicinal Chemistry, Acta Crystallographica) .
- Experimental reproducibility : Detailed synthetic protocols and crystallographic refinement parameters (e.g., CIF files) should be archived in supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
